![molecular formula C21H23N5O2 B4507652 1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one](/img/structure/B4507652.png)
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one
Overview
Description
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling of the Piperazine and Oxadiazole Rings: The final step involves coupling the piperazine and oxadiazole rings through a suitable linker, such as butanone.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenylpiperazin-1-YL)-4-(2-pyridyl)butan-1-one
- 1-(4-Phenylpiperazin-1-YL)-4-(3-pyridyl)butan-1-one
- 1-(4-Phenylpiperazin-1-YL)-4-(4-pyridyl)butan-1-one
Uniqueness
1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one is unique due to the presence of both the piperazine and oxadiazole rings, which may confer distinct pharmacological properties compared to other similar compounds. The combination of these rings can enhance the compound’s binding affinity and selectivity for specific biological targets.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(26-14-12-25(13-15-26)18-7-2-1-3-8-18)10-4-9-19-23-21(24-28-19)17-6-5-11-22-16-17/h1-3,5-8,11,16H,4,9-10,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFAXKCHQNNBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=NC(=NO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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